2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
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Description
2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DOX and belongs to the class of compounds known as benzamides. DOX has been found to have a range of interesting properties, including its ability to modulate the activity of certain enzymes and receptors in the body. In We will also list several future directions for research in this area.
Scientific Research Applications
Pharmacokinetic and Pharmacodynamic Properties
Research into the pharmacokinetic and pharmacodynamic properties of compounds related to 2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is crucial for understanding how these substances are absorbed, distributed, metabolized, and excreted in the body. Studies like those on YM087, a combined V1/V2 vasopressin receptor antagonist, highlight the importance of characterizing these properties to assess the compound's efficacy and safety profile in human subjects (Burnier et al., 1999).
Metabolic Pathways and Excretion
Understanding the metabolic pathways and excretion mechanisms of these compounds is vital for predicting their behavior in biological systems and their potential environmental impact. For instance, the study of the metabolism and excretion of methyl N-(o-aminophenyl)-N-(3-dimethylaminopropyl) anthranilate in dogs and humans provides insight into how these compounds are processed and eliminated, which is crucial for assessing their safety and potential side effects (Smith et al., 1967).
Implications for Disease Treatment
The research into compounds similar to 2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide often explores their therapeutic potential for treating various diseases. For example, studies on oxcarbazepine, a compound with some structural similarities, provide insights into its efficacy in managing epilepsy, showcasing the potential of these compounds in medical applications (Wellington & Goa, 2001).
Safety and Tolerability
Evaluating the safety and tolerability of these compounds is a critical aspect of scientific research, ensuring that they can be safely used in therapeutic contexts. The study on the safety, tolerability, and pharmacokinetic profile of BIA 2-093, a novel putative antiepileptic agent, exemplifies the necessary research to establish a compound's safety profile before it can be considered for clinical use (Almeida & Soares-da-Silva, 2003).
properties
IUPAC Name |
2-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-13-6-2-3-7-15(13)20(24)22-14-10-11-18-16(12-14)21(25)23-17-8-4-5-9-19(17)26-18/h2-12H,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGUYPHOYZOUJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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